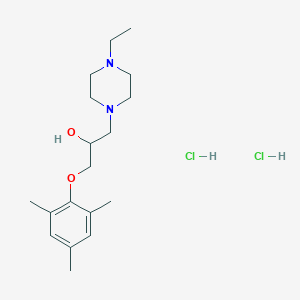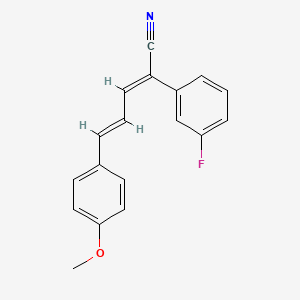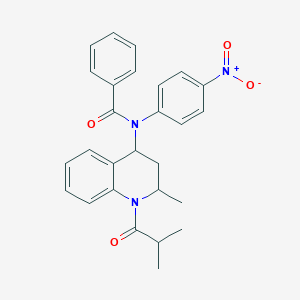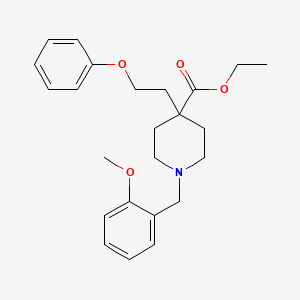![molecular formula C16H16BrNO2S2 B5208210 2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5208210.png)
2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine is a chemical compound that belongs to the thiazolidine family. It is commonly used in scientific research for its potential therapeutic properties. In
Mechanism of Action
The exact mechanism of action of 2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins involved in the development of various diseases. It may also work by regulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate blood sugar levels in diabetic animals. It has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine in lab experiments is its potential therapeutic properties. It has shown promising results in the treatment of various diseases and may provide a new avenue for drug development. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine. One direction is to further explore its potential therapeutic properties and optimize its use in drug development. Another direction is to better understand its mechanism of action and identify potential targets for drug development. Additionally, more research is needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine involves the reaction of 4-bromobenzaldehyde and 4-methylbenzenesulfonamide with thiosemicarbazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol. The resulting compound is then purified through crystallization or column chromatography.
Scientific Research Applications
2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine has been studied extensively for its potential therapeutic properties. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied for its antibacterial and antifungal properties.
properties
IUPAC Name |
2-(4-bromophenyl)-3-(4-methylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S2/c1-12-2-8-15(9-3-12)22(19,20)18-10-11-21-16(18)13-4-6-14(17)7-5-13/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSJQTYNQDYVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-3-(4-methylbenzenesulfonyl)-1,3-thiazolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)


![N-butyl-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5208158.png)
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)


![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)
![3,3,6,6,10-pentamethyl-9-[2-(2-propyn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5208194.png)
![N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)


![N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5208215.png)